6-ROX azide

Oligonucleotide labeling DNA sequencing Fluorescence conjugation

6-ROX azide (6-Carboxy-X-rhodamine azide, CAS 1422178-12-8) is a single-isomer red-emitting fluorescent dye derivative of the rhodamine X (ROX) family, functionalized with an azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its core spectral properties, including an excitation maximum of approximately 570-578 nm and emission maximum around 591-604 nm, position it as a bright fluorophore with a high fluorescence quantum yield reported up to 1.0.

Molecular Formula C36H36N6O4
Molecular Weight 616.7 g/mol
Cat. No. B15552872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ROX azide
Molecular FormulaC36H36N6O4
Molecular Weight616.7 g/mol
Structural Identifiers
InChIInChI=1S/C36H36N6O4/c37-40-39-13-5-12-38-35(43)23-10-11-24(36(44)45)27(20-23)30-28-18-21-6-1-14-41-16-3-8-25(31(21)41)33(28)46-34-26-9-4-17-42-15-2-7-22(32(26)42)19-29(30)34/h10-11,18-20H,1-9,12-17H2,(H-,38,43,44,45)
InChIKeyPKOJSLKIGDFBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-ROX Azide: Product Specifications and Baseline Characterization for Oligonucleotide Labeling and Click Chemistry


6-ROX azide (6-Carboxy-X-rhodamine azide, CAS 1422178-12-8) is a single-isomer red-emitting fluorescent dye derivative of the rhodamine X (ROX) family, functionalized with an azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its core spectral properties, including an excitation maximum of approximately 570-578 nm and emission maximum around 591-604 nm, position it as a bright fluorophore with a high fluorescence quantum yield reported up to 1.0 [1]. The compound is widely utilized for post-synthetic labeling of alkyne-modified oligonucleotides, peptides, and other biomolecules .

Why 6-ROX Azide Cannot Be Interchanged with Isomeric or Functional Group Analogs


While the ROX dye family exhibits broadly similar spectral characteristics, substitution of 6-ROX azide with related compounds such as 5-ROX isomers, 6-ROX NHS esters, or mixed-isomer products introduces significant risks to experimental reproducibility and data integrity. The minor positional difference between the 5- and 6-isomers can substantially alter the biological properties of the resulting conjugates, particularly affecting chromatographic behavior and application-specific performance in nucleic acid labeling versus protein labeling . Furthermore, the choice of reactive handle—azide versus NHS ester—determines the available conjugation strategy and compatibility with existing oligonucleotide modification workflows, as certain rhodamine dyes are incompatible with phosphoramidite-based synthesis and require post-synthetic labeling [1].

Quantitative Evidence for 6-ROX Azide Differentiation Against Key Comparators


Isomer-Specific Conjugate Performance: 6-ROX Azide vs. 5-ROX Azide in Nucleic Acid Labeling

The 6-ROX isomer is specifically preferred over the 5-ROX isomer for labeling nucleotides and nucleic acids. While both isomers exhibit nearly identical spectral properties, the positional difference in the carboxyl group (6-position versus 5-position on the rhodamine core) leads to distinct chromatographic retention times and conjugate properties. In HPLC or electrophoretic analysis, mixed-isomer products produce doubled peaks for labeled products, compromising resolution and quantitation accuracy. 6-ROX is specifically designated for nucleic acid applications, whereas 5-ROX is preferentially used for protein and peptide labeling . This application-specific isomer selection is critical for achieving reproducible data in DNA sequencing and fragment analysis workflows where single, well-defined conjugate peaks are essential.

Oligonucleotide labeling DNA sequencing Fluorescence conjugation

Accelerated Click Reaction Kinetics: FastClick 6-ROX Azide vs. Conventional CuAAC Reagents

The FastClick™ formulation of 6-ROX azide incorporates a built-in copper-chelating ligand that accelerates the CuAAC reaction compared to standard 6-ROX azide or other conventional click reagents. This chelating moiety stabilizes the Cu(I) oxidation state at the reaction site, increasing the effective copper concentration locally and enhancing reaction speed and yield. Importantly, this eliminates the need for external copper-chelating additives such as THPTA or BTTAA, which at high concentrations can exert detrimental effects on DNA/RNA integrity and overall biocompatibility . The reaction proceeds efficiently under extremely mild conditions.

Click chemistry Bioconjugation Oligonucleotide labeling

Spectral Equivalence to Alexa Fluor 594 with Differentiated Click Functionality

6-ROX azide exhibits fluorescence spectra nearly identical to Alexa Fluor 594, a widely used rhodamine analog . This spectral overlap allows 6-ROX azide to be directly substituted into existing optical setups, filter sets, and multiplex panels designed for Alexa Fluor 594 without requiring hardware reconfiguration. However, 6-ROX azide offers a distinct functional advantage: its azide group enables click chemistry-based conjugation to alkyne-modified targets, whereas Alexa Fluor 594 is typically supplied as an NHS ester or maleimide. This makes 6-ROX azide the preferred choice for bioorthogonal labeling strategies and applications requiring high specificity.

Multiplex fluorescence FRET Spectral compatibility

Post-Synthetic Labeling Compatibility: 6-ROX Azide vs. 6-ROX Phosphoramidite

A phosphoramidite version of ROX is not commercially available due to the dye's sensitivity to basic oligonucleotide deprotection conditions, which leads to degradation [1]. Consequently, 6-ROX must be introduced via post-synthetic labeling. Among the available post-synthetic options, 6-ROX azide enables click chemistry conjugation to alkyne-modified oligonucleotides, whereas 6-ROX NHS ester is used for amine-reactive labeling. The azide-alkyne click reaction offers bioorthogonal specificity and proceeds under mild conditions, making it particularly suitable for conjugating to sensitive or complex nucleic acid structures [2].

Oligonucleotide synthesis Post-synthetic modification Nucleic acid chemistry

High Quantum Yield and Brightness: 6-ROX Azide vs. Other Rhodamine Dyes

6-ROX azide exhibits a high fluorescence quantum yield, with reported values ranging from 0.94 to 1.0 depending on the source and solvent conditions [1]. This places it among the brightest rhodamine-based fluorophores available for click chemistry applications. The combination of high quantum yield and a substantial extinction coefficient (82,000-93,000 M⁻¹cm⁻¹) results in exceptional brightness, enabling detection at low target concentrations and improving signal-to-noise ratios in demanding applications such as single-molecule detection and super-resolution microscopy.

Fluorescence brightness Quantum yield Detection sensitivity

Optimal Application Scenarios for 6-ROX Azide Based on Quantitative Differentiation Evidence


Click Chemistry-Based Labeling of Alkyne-Modified Oligonucleotides for qPCR and FRET Assays

6-ROX azide is ideally suited for post-synthetic labeling of alkyne-modified oligonucleotide probes used in quantitative PCR (qPCR) and fluorescence resonance energy transfer (FRET) experiments. The bioorthogonal click reaction ensures site-specific conjugation without interfering with the biological activity of the oligonucleotide. The high quantum yield of 6-ROX azide (0.94-1.0) ensures robust signal intensity, and its red emission (λem 591-604 nm) provides excellent spectral separation from common green fluorophores like FAM (λem 521 nm) [1], enabling accurate multiplex detection. Procurement of the single 6-isomer guarantees a single, well-defined conjugate peak in HPLC analysis, ensuring data reproducibility [2].

Super-Resolution Microscopy (STORM/PALM) with 6-ROX Azide as a Photoswitchable Probe

In single-molecule localization microscopy techniques such as STORM and PALM, 6-ROX azide serves as an effective photoswitchable fluorescent probe. Its high brightness and quantum yield (up to 1.0) are critical for detecting single molecules, while its azide functionality allows covalent attachment to alkyne-modified targets with high specificity [1][2]. When conjugated to DNA probes, 6-ROX azide enables three-dimensional reconstruction of nuclear architecture at resolutions approaching 10 nm, significantly surpassing the diffraction limit [2]. The FastClick formulation offers faster reaction kinetics, which can expedite probe preparation .

DNA Sequencing and Fragment Analysis Requiring Single-Isomer ROX Conjugates

For Sanger sequencing and fragment analysis applications, 6-ROX azide provides a critical advantage over mixed-isomer ROX products. The pure 6-isomer ensures that the labeled DNA fragments or size standards produce a single, sharp peak in electrophoretic separations, avoiding the double peaks caused by isomer mixtures [1][2]. This is essential for accurate base calling and fragment sizing, where peak ambiguity can lead to misidentification. Furthermore, 6-ROX is specifically preferred for nucleic acid applications over 5-ROX, which is more suited for protein labeling [1][2].

Multiplex Fluorescence Assays Requiring Alexa Fluor 594 Spectral Compatibility with Click Chemistry Flexibility

6-ROX azide is a direct substitute for Alexa Fluor 594 in multiplex fluorescence imaging and flow cytometry panels due to their near-identical excitation and emission spectra [1]. This allows researchers to leverage existing instrument configurations and filter sets without modification. However, the azide group of 6-ROX azide provides the added benefit of click chemistry, enabling highly specific, bioorthogonal conjugation to alkyne-modified biomolecules. This is particularly valuable in complex biological samples where traditional amine-reactive dyes (such as NHS esters) may suffer from non-specific labeling [1].

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